molecular formula C11H17NS B13319866 3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine

3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine

Cat. No.: B13319866
M. Wt: 195.33 g/mol
InChI Key: LSLVROLVMIOEPW-UHFFFAOYSA-N
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Description

3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine is an organic compound with a molecular formula of C12H19NS and a molecular weight of 209.35 g/mol . This compound features a cyclopentane ring substituted with a methyl group and an amine group bonded to a thiophene ring via a methylene bridge. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclopentanone with thiophen-2-ylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the amine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-methyl-N-(thiophen-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C11H17NS/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3

InChI Key

LSLVROLVMIOEPW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NCC2=CC=CS2

Origin of Product

United States

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